![molecular formula C12H18BrN B471046 N-[(3-bromophenyl)methyl]-1-pentanamine CAS No. 774547-39-6](/img/structure/B471046.png)

N-[(3-bromophenyl)methyl]-1-pentanamine

Descripción general

Descripción

Molecular Structure Analysis

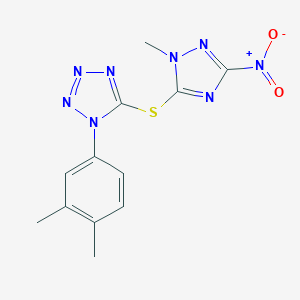

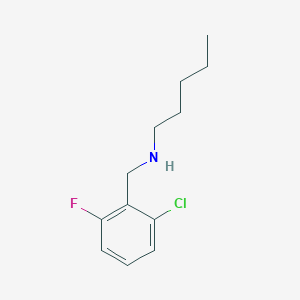

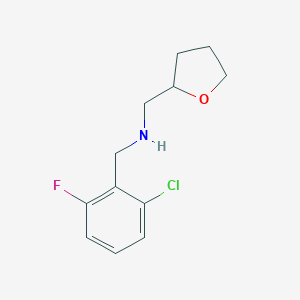

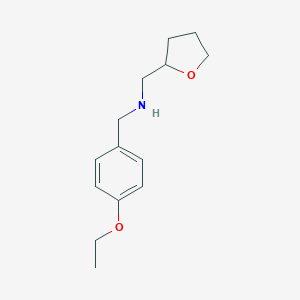

The molecular structure of this compound would consist of a bromophenyl group attached to a pentanamine. The bromine atom would add significant weight to the molecule, and the amine group could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the bromine atom and the amine group in this compound would likely influence its properties, such as its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of N-(α-Bromoacyl)-α-amino Esters

Research includes the synthesis of novel N-(α-bromoacyl)-α-amino esters, providing insights into their cytotoxicity and potential for incorporation in prodrugs (Yancheva et al., 2015).

Polymer Chemistry

The study of optically active diamines, including those containing amino acid moieties, has been explored. These studies focus on polymerization and the solubility of resulting poly(amide-ether-imide-urea)s in polar aprotic organic solvents (Mallakpour, 2011).

Xanthine Oxidase Inhibitory Properties

Investigation of N-(α-bromoacyl)-α-amino esters for inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism, with a focus on pharmacokinetic behavior and toxicological properties (Smelcerovic et al., 2016).

Chemical and Physical Properties

Vibrational and Electronic Properties

Density functional theory (DFT) and time-dependent DFT methods have been used to investigate the effects of halogens on the vibrational and electronic properties of 1-pentanamine derivatives (Parlak et al., 2015).

Hydrogenation and Isomerization Studies

Ni/alumina-catalyzed hydrogenation of cis-2-pentenenitrile to n-pentanenitrile and its subsequent isomerization has been studied, including the detection of 1-pentanamine in the initial stages of the catalyst life (Canning et al., 2006).

Miscellaneous Applications

Carcinogenicity Studies

The carcinogenic potential of certain bromophenyl compounds, including those structurally similar to N-[(3-bromophenyl)methyl]-1-pentanamine, has been evaluated in long-term experiments (Warzok et al., 1983).

Pesticide Interaction

Studies on the interaction of herbicides have led to the formation of hybrid residues, highlighting the chemical behavior of bromophenyl derivatives in environmental contexts (Bartha, 1969).

PET Tracer Development

Development of positron emission tomography (PET) ligands for the NR2B binding site of the NMDA receptor, using compounds structurally related to N-[(3-bromophenyl)methyl]-1-pentanamine (Christiaans et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3-bromophenyl)methyl]pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11/h5-7,9,14H,2-4,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXQBLGZXVYITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-bromophenyl)methyl]-1-pentanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B470965.png)

![N-(4-{[(4-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B470968.png)

![N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]acetamide](/img/structure/B470982.png)

![N-(2,6-dichlorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B470990.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B470992.png)

![2-chloro-5-[5-({2-[2-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B470999.png)

![N-[(5-bromo-3-pyridinyl)carbonyl]-N'-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B471011.png)

![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B471105.png)

![(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine](/img/structure/B471113.png)